9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione
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Overview
Description
9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione is a complex organic compound with a unique structure that includes a chlorine atom and a methanothiomethano bridge
Preparation Methods
The synthesis of 9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione typically involves multiple steps. One common synthetic route includes the reaction of naphthalene derivatives with chlorinating agents under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reagents like sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include dichlorocarbene for electrophilic additions and sodium borohydride for reductions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The chlorine atom and the methanothiomethano bridge play crucial roles in its reactivity. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways .
Comparison with Similar Compounds
Similar compounds include other chlorinated naphthalene derivatives and methanothiomethano-bridged compounds. Compared to these, 9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms.
Properties
CAS No. |
41065-42-3 |
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Molecular Formula |
C12H15ClO2S |
Molecular Weight |
258.76 g/mol |
IUPAC Name |
11-chloro-12λ6-thiatricyclo[4.4.3.01,6]trideca-2,4-diene 12,12-dioxide |
InChI |
InChI=1S/C12H15ClO2S/c13-10-12-7-3-1-5-11(12,6-2-4-8-12)9-16(10,14)15/h1,3,5,7,10H,2,4,6,8-9H2 |
InChI Key |
GPAIKHSCWSQBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23C=CC=CC2(C1)CS(=O)(=O)C3Cl |
Origin of Product |
United States |
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